
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, also known as DMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBE has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis method.
Mécanisme D'action
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol also appears to activate certain transcription factors, such as nuclear factor-kappa B, which play a role in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have demonstrated that 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can reduce tumor growth and inflammation in animal models. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has also been shown to enhance plant growth and improve crop yield by promoting root development and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol in lab experiments is its relatively low toxicity compared to other compounds with similar activities. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol. One area of interest is the development of new materials based on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could have unique properties and applications. Another area of interest is the investigation of the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, further studies are needed to explore the potential agricultural applications of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, including its effects on different plant species and under different environmental conditions.
Méthodes De Synthèse
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminomethyl-5,6-dimethylbenzimidazole with acetaldehyde, followed by reduction with sodium borohydride. The resulting product is then converted to the final compound, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol, through a series of reactions involving acylation, reduction, and hydrolysis.
Applications De Recherche Scientifique
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. In agriculture, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been shown to enhance plant growth and improve crop yield. In material science, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-9-10(6-8(7)2)13-11(12-9)3-4-14/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXOROSZGFVMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


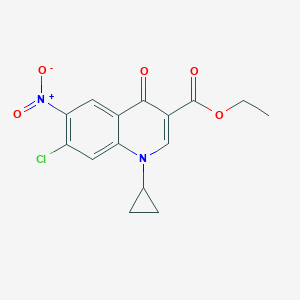
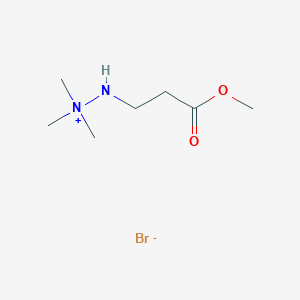

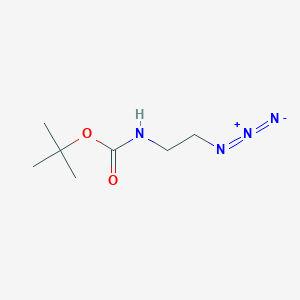


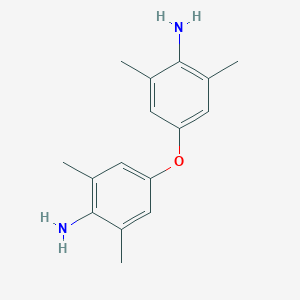
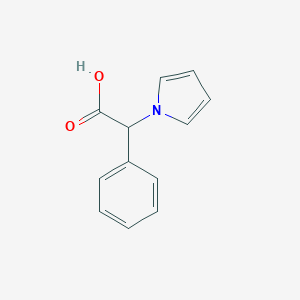
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)


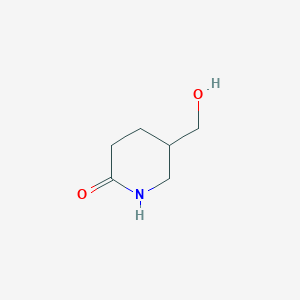
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)